Nepetoidin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
Nepetoidin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
Nepetoidin B, a naturally occurring caffeic acid derivative, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the discovery, natural origins, and biological mechanisms of Nepetoidin B. It includes detailed experimental protocols for its isolation and synthesis, a comprehensive summary of its known biological activities with available quantitative data, and a thorough examination of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Nepetoidin B.
Discovery and Structural Elucidation
Nepetoidin B was first isolated in 1975 from Plectranthus caninus[1]. It exists as two stereoisomers, (Z,E)-Nepetoidin B and (E,E)-Nepetoidin B. The structural elucidation of Nepetoidin B has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Characterization
The chemical structure of Nepetoidin B consists of two caffeic acid moieties linked by an ester bond. The arrangement of these moieties gives rise to the (Z,E) and (E,E) isomers.
Spectroscopic Data
The structural confirmation of Nepetoidin B is based on the following 1H and 13C NMR data, typically acquired in deuterated acetone (acetone-d6) or dimethyl sulfoxide (DMSO-d6).
Table 1: 1H and 13C NMR Data for Nepetoidin B (E,E)-1 isomer in acetone-d6 and DMSO-d6 [2]
| Position | 1H Chemical Shift (ppm) in acetone-d6 | 13C Chemical Shift (ppm) in acetone-d6 | 1H Chemical Shift (ppm) in DMSO-d6 | 13C Chemical Shift (ppm) in DMSO-d6 |
| 1 | - | 127.4 | - | 125.4 |
| 2 | 7.23 (d, J=2.0 Hz) | 115.9 | 7.12 (d, J=2.0 Hz) | 115.4 |
| 5 | 6.91 (m) | 116.4 | 6.69 (m) | 115.8 |
| 6 | 6.79 (m) | 119.3 | 6.79 (d, J=8.1 Hz) | 118.0 |
| 7 | 6.37 (d, J=16.4 Hz) | 113.6 | 6.36 (d, J=16.0 Hz) | 113.1 |
| 8 | 7.70 (d, J=16.0 Hz) | 145.8 | 7.64 (d, J=15.8 Hz) | 145.2 |
| 9 | - | 164.8 | - | 164.1 |
| 1' | - | 127.3 | - | 125.1 |
| 2' | 7.12 (dd, J=8.2, 2.0 Hz) | 115.4 | 7.07 (dd, J=8.2, 2.0 Hz) | 115.1 |
| 3' | - | 146.2 | - | 145.5 |
| 4' | - | 147.7 | - | 145.69 |
| 5' | 6.91 (m) | 116.4 | 6.69 (m) | 115.9 |
| 6' | 6.82 (s) | 123.1 | - | 12.0 |
| 7' | 6.38 (d, J=12.0 Hz) | 113.9 | 6.37 (d, J=12.8 Hz) | 112.3 |
| 8' | 7.83 (d, J=12.8 Hz) | 135.4 | 7.71 (d, J=12.8 Hz) | 134.2 |
| 3-OH, 4-OH, 3'-OH, 4'-OH | 8.01 (s), 8.29 (s), 8.61 (s), 7.95 (s) | - | 9.17 (br. s) | - |
Note: The assignments are based on the provided literature and may vary slightly depending on the solvent and experimental conditions.
Natural Sources and Isolation
Nepetoidin B is found in various plant species, primarily within the Lamiaceae family. The yield of Nepetoidin B from these natural sources can vary significantly.
Table 2: Natural Sources of Nepetoidin B and Reported Yields
| Plant Species | Family | Plant Part | Reported Yield | Reference |
| Schizonepeta genus | Lamiaceae | Not specified | Not specified | [2] |
| Salvia plebeia R. Br. | Lamiaceae | Aerial portions | 7.5 mg from 2.7 kg of dried material | [3] |
| Plectranthus caninus | Lamiaceae | Not specified | First isolated from this source | [1] |
| Salvia miltiorrhiza Bunge | Lamiaceae | Not specified | 37 mg from 100 kg | [1] |
| Perilla frutescens | Lamiaceae | Not specified | Not specified | [3] |
Experimental Protocol: Isolation from Salvia plebeia[3]
This protocol details the extraction and isolation of Nepetoidin B from the aerial parts of Salvia plebeia.
1. Extraction:
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Dry the aerial portions of Salvia plebeia (2.7 kg).
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Extract the dried plant material with 70% ethanol (27 L) at room temperature for one week.
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Concentrate the extract under reduced pressure to obtain a crude extract (1.09 kg).
2. Solvent Partitioning:
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Suspend the crude extract in water.
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Sequentially partition the aqueous suspension with n-hexane, chloroform, ethyl acetate, and n-butanol.
3. Column Chromatography:
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Subject the most active fraction (ethyl acetate fraction) to column chromatography on a silica gel column.
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Elute the column with a chloroform/methanol gradient (100:1 to 1:1, v/v) to yield seven fractions (S1-S7).
4. Further Purification:
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The specific fraction containing Nepetoidin B (e.g., S4) is further purified using repeated chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative HPLC, to yield pure Nepetoidin B.
Chemical Synthesis
Two primary synthetic routes for Nepetoidin B have been reported, providing a means to obtain the compound for research purposes without relying on natural extraction.
Synthesis via Baeyer-Villiger Oxidation[1]
This two-step synthesis starts from a commercially available precursor.
1. Step 1: Baeyer-Villiger Oxidation:
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Commercially available 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one is treated with oxone to produce the tetramethylated Nepetoidin B.
2. Step 2: Demethylation:
-
The tetramethylated intermediate is demethylated using boron tribromide (BBr3) to yield Nepetoidin B.
Synthesis via Ruthenium-Catalyzed Addition[2]
This three-step synthesis also utilizes a commercially available starting material.
1. Step 1: Ramirez-Corey-Fuchs Reaction:
-
3,4-dimethoxybenzaldehyde is converted to a terminal alkyne.
2. Step 2: Ruthenium-Catalyzed Anti-Markovnikov Addition:
-
The terminal alkyne undergoes a ruthenium-catalyzed anti-Markovnikov addition with a carboxylic acid.
3. Step 3: Demethylation:
-
The resulting intermediate is demethylated using iodotrimethylsilane (Me3SiI) and quinoline to afford Nepetoidin B.
Biological Activities and Mechanisms of Action
Nepetoidin B exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
Nepetoidin B has been shown to inhibit the production of pro-inflammatory mediators in various cell models.
Table 3: Anti-inflammatory Effects of Nepetoidin B
| Biological Effect | Cell Line | Concentration | Result | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |
| Inhibition of TNF-α Secretion | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |
| Inhibition of IL-6 Secretion | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |
| Inhibition of IL-1β Secretion | RAW 264.7 macrophages | 20 µM | Almost complete suppression | [3] |
Note: Specific IC50 values for the inhibition of these inflammatory mediators by pure Nepetoidin B were not available in the reviewed literature.
Antioxidant Activity
Nepetoidin B demonstrates potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes.
Table 4: Antioxidant Effects of Nepetoidin B
| Biological Effect | Assay/Cell Line | Concentration | Result | Reference |
| Free Radical Scavenging | In vitro assays | Not specified | Greater activity than caffeic acid, rosmarinic acid, and gallic acid | [3] |
| Increased Superoxide Dismutase (SOD) Levels | RAW 264.7 macrophages | Not specified | Dose-dependent increase | [3] |
| Increased Catalase Levels | RAW 264.7 macrophages | Not specified | Dose-dependent increase | [3] |
| Decreased Reactive Oxygen Species (ROS) | RAW 264.7 macrophages | Not specified | Dose-dependent decrease | [3] |
Note: Specific EC50 values for the antioxidant activity of pure Nepetoidin B were not available in the reviewed literature.
Signaling Pathways
Nepetoidin B exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
Nepetoidin B inhibits the activation of the NF-κB pathway, a central regulator of inflammation. It has been shown to reduce the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages[3]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Nepetoidin B activates the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1)[3]. This contributes to its overall antioxidant and anti-inflammatory effects.
Recent studies have shown that Nepetoidin B can alleviate liver ischemia/reperfusion injury by regulating the MKP5 and JNK/P38 pathway. It is suggested that Nepetoidin B upregulates the expression of MAP Kinase Phosphatase 5 (MKP5), which in turn dephosphorylates and inactivates the pro-inflammatory kinases JNK and p38[2].
Conclusion
Nepetoidin B is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its multifaceted mechanism of action, involving the modulation of the NF-κB, Nrf2/HO-1, and MKP5/JNK/P38 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The availability of synthetic routes for Nepetoidin B will facilitate more extensive preclinical and clinical research. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this intriguing molecule. Further studies are warranted to determine the precise IC50 and EC50 values of pure Nepetoidin B for its various biological activities and to fully elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Nepetoidin B, a Natural Product, Inhibits LPS-stimulated Nitric Oxide Production via Modulation of iNOS Mediated by NF-κB/MKP-5 Pathways [pubmed.ncbi.nlm.nih.gov]
- 3. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
